Methyl2,3-dihydroxy-4-methylpentanoate

Description

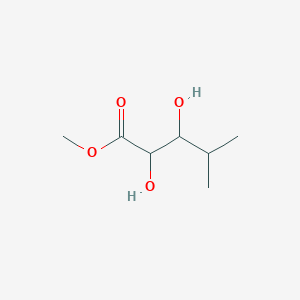

Methyl 2,3-dihydroxy-4-methylpentanoate is a branched-chain ester featuring two hydroxyl groups at the 2- and 3-positions and a methyl substituent at the 4-position of the pentanoate backbone.

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

methyl 2,3-dihydroxy-4-methylpentanoate |

InChI |

InChI=1S/C7H14O4/c1-4(2)5(8)6(9)7(10)11-3/h4-6,8-9H,1-3H3 |

InChI Key |

PXGIKWRXGVWCBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2,3-dihydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the reduction of α-aceto-α-hydroxybutyrate to 3-hydroxy-2-keto-3-methylpentanoate, followed by further reduction to 2,3-dihydroxy-3-methylpentanoate. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction and esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl2,3-dihydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2,3-dioxo-4-methylpentanoate or 2,3-dihydroxy-4-methylpentanoic acid.

Reduction: Formation of 2,3-dihydroxy-4-methylpentanol.

Substitution: Formation of 2,3-dihalo-4-methylpentanoate derivatives.

Scientific Research Applications

Methyl2,3-dihydroxy-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of Methyl2,3-dihydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

The following analysis compares Methyl 2,3-dihydroxy-4-methylpentanoate with structurally related compounds, emphasizing functional groups, properties, and applications.

Structural and Functional Group Analysis

Data Table: Key Properties of Comparable Compounds

Functional Group and Reactivity Differences

- Ester vs. Carboxylic Acid (4-Methylpentanoic acid-d12): The deuterated carboxylic acid () lacks hydroxyl groups but shares a methyl-branched chain.

- Ester vs. Ketone (4-Methyl-2-pentanone): 4-Methyl-2-pentanone () is a volatile ketone with industrial solvent applications. The ester’s lower volatility and hydrogen-bonding capacity (due to hydroxyls) suggest divergent uses, such as in specialty syntheses or as a stabilizer.

- Ester vs. Amino Acid Derivative: The amino acid () exhibits biological activity, whereas the ester’s lack of an amino group limits direct pharmacological relevance. However, both compounds’ chirality and branching make them candidates for asymmetric catalysis or resolution studies.

Physical and Chemical Properties

- Solubility: The ester’s dihydroxy groups likely increase water solubility compared to 4-Methyl-2-pentanone, which is hydrophobic. However, it is less polar than the amino acid derivative (), which has zwitterionic characteristics.

Thermal Stability : Branched hydrocarbons like 2,3-Dimethylpentane () are highly flammable due to low boiling points. In contrast, the ester’s hydroxyl and ester groups may confer higher thermal stability, though decomposition risks under acidic/basic conditions remain.

Biological Activity

Methyl 2,3-dihydroxy-4-methylpentanoate, also known as methyl DL-leucate, is a compound that has garnered interest due to its potential biological activities, particularly in metabolic pathways and its role as a precursor in various biosynthetic processes. This article explores the biological activity of this compound, focusing on its metabolic functions, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2,3-dihydroxy-4-methylpentanoate is an ester derivative of branched-chain amino acids. Its molecular formula is C7H14O3, and it is characterized by the presence of two hydroxyl groups and a methyl group attached to a pentanoic acid backbone. This structure plays a crucial role in its biological activity and interaction with various metabolic pathways.

Metabolic Pathways

Methyl 2,3-dihydroxy-4-methylpentanoate is involved in the superpathway of leucine, valine, and isoleucine biosynthesis . It acts as an intermediate in the synthesis of these essential amino acids through the following enzymatic reactions:

- Formation : It is generated from 3-hydroxy-3-methyl-2-oxopentanoic acid via the enzyme ketol-acid reductoisomerase (EC 1.1.1.86).

- Conversion : Subsequently, it can be converted into (S)-3-methyl-2-oxopentanoic acid through dihydroxy-acid dehydratase (EC 4.2.1.9) .

This pathway highlights the compound's significance in amino acid metabolism, which is vital for protein synthesis and various cellular functions.

Anticancer Properties

Recent studies have indicated that derivatives of methyl 2,3-dihydroxy-4-methylpentanoate exhibit promising anticancer activity . For instance:

- A series of synthesized compounds based on similar structural modifications demonstrated significant antiproliferative effects against cancer cell lines such as HeLa cells with IC50 values ranging from 0.69 to 11 μM .

- Another study focused on hybrid compounds that combined pharmacophoric groups showed enhanced cytotoxicity against HL-60 leukemia cells and MCF-7 breast cancer adenocarcinoma cells .

These findings suggest that modifications to the methyl 2,3-dihydroxy-4-methylpentanoate structure could lead to new anticancer agents with better efficacy.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Natural products containing similar structures have been documented for their antibacterial activity . The potential for developing new antibiotics from compounds like methyl 2,3-dihydroxy-4-methylpentanoate remains an area of active research.

Study on Antiproliferative Effects

A study synthesized a library of derivatives based on methyl 2,3-dihydroxy-4-methylpentanoate and assessed their activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.69 | Induces apoptosis |

| Compound B | MCF-7 | 11 | DNA damage induction |

| Compound C | HL-60 | 5 | Cell cycle arrest |

This table summarizes the anticancer effects observed in vitro, indicating that certain derivatives can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis and DNA damage .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2,3-dihydroxy-4-methylpentanoate, and how can researchers optimize yield?

- Methodological Answer : The compound can be synthesized via esterification of 2,3-dihydroxy-4-methylpentanoic acid with methanol under acidic catalysis. Optimization involves controlling reaction temperature (40–60°C) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation . For regioselective dihydroxy protection, boronate complexation or silylation may prevent unwanted side reactions during synthesis. Yield improvements require monitoring via TLC or HPLC to identify intermediates.

Q. What spectroscopic techniques are critical for characterizing Methyl 2,3-dihydroxy-4-methylpentanoate?

- Methodological Answer :

- NMR : NMR reveals hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and methyl ester resonance (δ 3.6–3.8 ppm). NMR distinguishes carbonyl (δ 170–175 ppm) and quaternary carbons.

- IR : Strong absorption bands at ~3400 cm (O–H stretch) and 1720 cm (C=O ester).

- MS : ESI-MS in positive mode detects [M+H] for molecular weight confirmation.

Cross-referencing with databases like CAS Common Chemistry ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow standard laboratory safety practices:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizing agents.

Consult Safety Data Sheets (SDS) for specific hazards, such as skin/eye irritation risks, and ensure spill kits are accessible .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure Methyl 2,3-dihydroxy-4-methylpentanoate?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless dihydroxylation) or enzymatic resolution (lipases) can achieve enantiopurity. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer, leaving the desired isomer intact . Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (ee >98%).

Q. What advanced analytical methods resolve contradictions in reported solubility and stability data?

- Methodological Answer : Contradictions arise from varying experimental conditions (pH, temperature). Use dynamic light scattering (DLS) to study aggregation in aqueous solutions and differential scanning calorimetry (DSC) to assess thermal stability. For pH-dependent stability, conduct accelerated degradation studies (40°C, 75% RH) with UPLC monitoring .

Q. How can isotopic labeling (e.g., , ) aid in metabolic pathway studies of this compound?

- Methodological Answer : Incorporate deuterium at the 4-methyl position via deuterated methanol in esterification . Track metabolic fate using -labeled analogs and LC-MS/MS. This reveals hydroxylation or ester cleavage pathways in biological systems, as demonstrated in similar polyol esters .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or oxidation. Molecular docking simulations (AutoDock Vina) predict interactions with enzymes like cytochrome P450, guiding biotransformation studies .

Q. How do researchers differentiate between degradation products and synthetic impurities?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and tandem MS/MS to identify impurities (e.g., methyl esters of mono-hydroxy derivatives). Compare fragmentation patterns with synthetic byproducts. Stability-indicating HPLC methods (e.g., C18 column, 0.1% formic acid mobile phase) quantify degradation under stress conditions .

Methodological Resources

- Instrumentation : Photochemical reactors for UV studies, chiral columns for HPLC, and isotopic labeling kits .

- Databases : CAS Common Chemistry for spectral data , PubChem for toxicity profiles, and Reaxys for reaction optimization.

- Collaborative Tools : Share synthetic protocols via platforms like ChemRxiv and validate data through peer-reviewed journals (e.g., European Journal of Pharmaceutical Sciences ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.